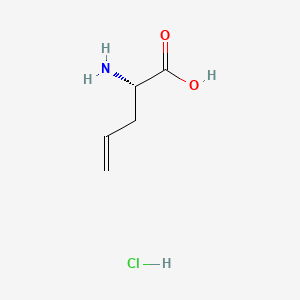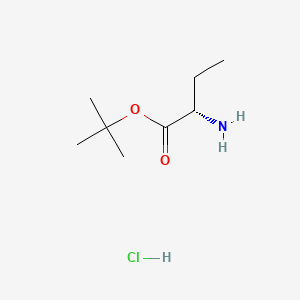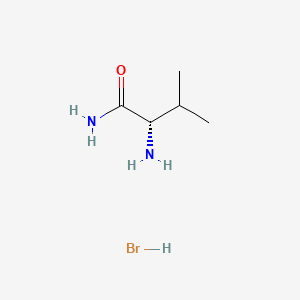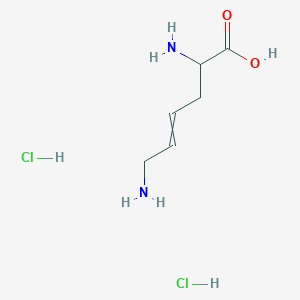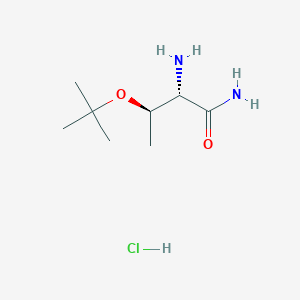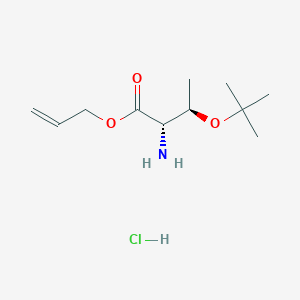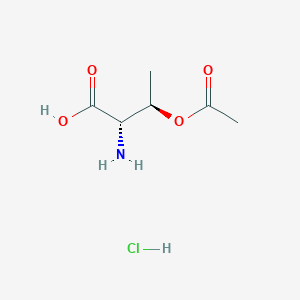
2-Amino-N,N-Dimethylacetamidacetat
Übersicht
Beschreibung
2-Amino-N,N-dimethylacetamide, also known as N,N-Dimethylglycinamide, is a compound with the molecular formula C4H10N2O . It is a member of the class of acetamides that is acetamide in which the hydrogens attached to the N atom have been replaced by two methyl groups respectively .
Synthesis Analysis
The synthesis of 2-Amino-N,N-dimethylacetamide involves the formation of a Van der Waals complex from an electron-deficient fluorinated aromatic ring and DMF. This complex evolves under light toward a charge transfer complex stabilized by ammonium formate .Molecular Structure Analysis
The molecular structure of 2-Amino-N,N-dimethylacetamide consists of 4 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom . The IUPAC name for this compound is 2-amino-N,N-dimethylacetamide . The InChI representation is InChI=1S/C4H10N2O/c1-6(2)4(7)3-5/h3,5H2,1-2H3 .Chemical Reactions Analysis
The Van der Waals complex formed from the electron-deficient fluorinated aromatic ring and DMF evolves under light toward a charge transfer complex stabilized by ammonium formate . This indicates that 2-Amino-N,N-dimethylacetamide may participate in light-induced charge transfer reactions.Physical and Chemical Properties Analysis
2-Amino-N,N-dimethylacetamide has a molecular weight of 102.14 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 1 . Its exact mass and monoisotopic mass are 102.079312947 g/mol . The topological polar surface area is 46.3 Ų .Wissenschaftliche Forschungsanwendungen
Synthese von Heterocyclen und acyclischen Systemen
N,N-Dialkylamide wie N,N-Dimethylformamid (DMF), N,N-Dimethylacetamid (DMA) sind gängige polare Lösungsmittel, die als vielseitige Reagenzien in der synthetischen organischen Chemie eingesetzt werden {svg_1}. Sie sind vielseitige Synthons, die auf vielfältige Weise eingesetzt werden können, um verschiedene funktionelle Gruppen zu erzeugen {svg_2}. Dazu gehört die Synthese von Heterocyclen und die Funktionalisierung acyclischer Systeme {svg_3}.
Aminierung
N,N-Dialkylamide wurden in Aminierungs-(R-NMe2)-Prozessen eingesetzt {svg_4}. Dies beinhaltet die Einführung einer Aminogruppe in ein Molekül, was ein grundlegender Prozess in der organischen Chemie ist.
Formylierung
Formylierung (R-CHO) ist ein weiterer Prozess, bei dem N,N-Dialkylamide Anwendung gefunden haben {svg_5}. Dieser Prozess beinhaltet die Einführung einer Formylgruppe in ein Molekül.
Einzelne Kohlenstoffquelle
N,N-Dialkylamide können in verschiedenen chemischen Reaktionen als einzelne Kohlenstoffquelle (R-C) fungieren {svg_6}. Dies ist besonders nützlich in der organischen Synthese.
Methyleneingruppen-Erzeugung
N,N-Dialkylamide können verwendet werden, um eine Methylengruppe (R-CH2) zu erzeugen {svg_7}. Dies ist ein Schlüsselprozess bei der Synthese verschiedener organischer Verbindungen.
Cyanierung
N,N-Dialkylamide wurden in Cyanierungs-(R-CN)-Prozessen eingesetzt {svg_8}. Dies beinhaltet die Einführung einer Cyanogruppe in ein Molekül.
Amidoalkylierung
N,N-Dialkylamide können in Amidoalkylierungs-(−R)-Prozessen eingesetzt werden {svg_9}. Dies beinhaltet die Einführung einer Amidoalkylgruppe in ein Molekül.
Aminocarbonyllierung
N,N-Dialkylamide wurden in Aminocarbonyllierungs-(R-CONMe2)-Prozessen eingesetzt {svg_10}. Dies beinhaltet die Einführung einer Aminocarbonylgruppe in ein Molekül.
Wirkmechanismus
Safety and Hazards
Biochemische Analyse
Biochemical Properties
2-Amino-N,N-dimethylacetamide acetate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, influencing their activity and stability. The nature of these interactions often involves hydrogen bonding and van der Waals forces, which stabilize the enzyme-substrate complex and enhance the reaction rate. Additionally, 2-Amino-N,N-dimethylacetamide acetate can act as a substrate or inhibitor in enzymatic reactions, depending on the specific enzyme and reaction conditions .
Cellular Effects
The effects of 2-Amino-N,N-dimethylacetamide acetate on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in metabolic processes, leading to changes in cellular energy production and utilization. Furthermore, 2-Amino-N,N-dimethylacetamide acetate can alter cell signaling pathways, impacting processes such as cell growth, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, 2-Amino-N,N-dimethylacetamide acetate exerts its effects through various mechanisms. It can bind to specific biomolecules, such as proteins and nucleic acids, altering their structure and function. This binding can result in enzyme inhibition or activation, depending on the target enzyme. Additionally, 2-Amino-N,N-dimethylacetamide acetate can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Amino-N,N-dimethylacetamide acetate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-Amino-N,N-dimethylacetamide acetate is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to 2-Amino-N,N-dimethylacetamide acetate has been associated with changes in cellular metabolism and function, highlighting the importance of monitoring its stability in experimental setups .
Dosage Effects in Animal Models
The effects of 2-Amino-N,N-dimethylacetamide acetate vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in metabolic processes and gene expression. Threshold effects have been observed, where a specific dosage is required to elicit a measurable response. Additionally, high doses of 2-Amino-N,N-dimethylacetamide acetate can result in toxic or adverse effects, such as liver damage and altered cellular metabolism .
Metabolic Pathways
2-Amino-N,N-dimethylacetamide acetate is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, it can influence the activity of enzymes involved in amino acid metabolism, leading to changes in the levels of specific metabolites. These interactions can have downstream effects on cellular energy production and overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of 2-Amino-N,N-dimethylacetamide acetate within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in specific cellular compartments. For instance, 2-Amino-N,N-dimethylacetamide acetate can be transported across cell membranes by amino acid transporters, allowing it to reach its target sites within the cell .
Subcellular Localization
The subcellular localization of 2-Amino-N,N-dimethylacetamide acetate is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Understanding the subcellular localization of 2-Amino-N,N-dimethylacetamide acetate is essential for elucidating its role in cellular processes .
Eigenschaften
IUPAC Name |
acetic acid;2-amino-N,N-dimethylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O.C2H4O2/c1-6(2)4(7)3-5;1-2(3)4/h3,5H2,1-2H3;1H3,(H,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGYVHCTZMBPEBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.CN(C)C(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
200634-33-9 | |
| Record name | 200634-33-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


